molecular formula C9H9NO2S B3357090 1H-Indole, 1-(methylsulfonyl)- CAS No. 70390-93-1

1H-Indole, 1-(methylsulfonyl)-

Cat. No. B3357090
CAS RN: 70390-93-1
M. Wt: 195.24 g/mol
InChI Key: WBXVUMOSSJDPAN-UHFFFAOYSA-N
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Description

1H-Indole, 1-(methylsulfonyl)- is a chemical compound with the molecular formula C9H9NO2S . It is a derivative of indole, which is a heterocyclic aromatic organic compound that has been of interest in medicinal chemistry due to its physiological activity .


Synthesis Analysis

Sulfonamide-based indole derivatives, which would include 1H-Indole, 1-(methylsulfonyl)-, can be synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular structure of 1H-Indole, 1-(methylsulfonyl)- can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Indole, 1-(methylsulfonyl)- include a molecular weight of 209.26 . It also has a predicted boiling point of 374.8±35.0 °C and a predicted density of 1.26±0.1 g/cm3 .

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-1H-indole-5-sulfonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indole and its derivatives, including 1H-Indole, 1-(methylsulfonyl)-, continue to be of interest in medicinal chemistry due to their wide range of physiological activities . Future research may focus on synthesizing new derivatives and studying their potential applications in treating various diseases .

properties

IUPAC Name

1-methylsulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXVUMOSSJDPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450432
Record name 1H-Indole, 1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 1-(methylsulfonyl)-

CAS RN

70390-93-1
Record name 1H-Indole, 1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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